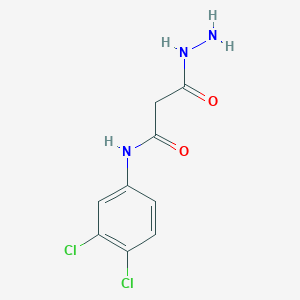
N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dichlorophenyl group attached to a hydrazinocarbonyl-acetamide moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide typically involves the reaction of 3,4-dichlorophenyl isocyanate with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Safety measures are crucial due to the potential hazards associated with the reactants and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules help elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorophenyl isocyanate: A related compound used as an intermediate in organic synthesis.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and used in agricultural applications.
Uniqueness
N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H9Cl2N3O2 |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-3-hydrazinyl-3-oxopropanamide |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-6-2-1-5(3-7(6)11)13-8(15)4-9(16)14-12/h1-3H,4,12H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
CDWTZLKDVZCXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)NN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


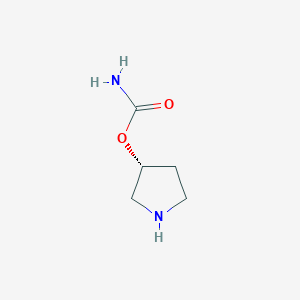



![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
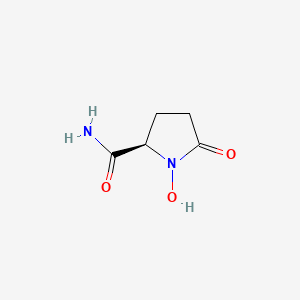
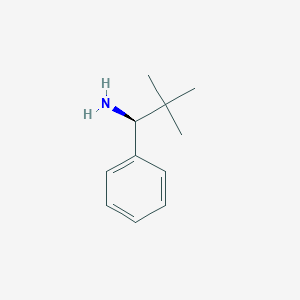
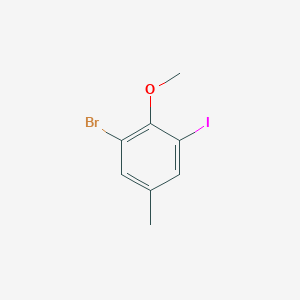
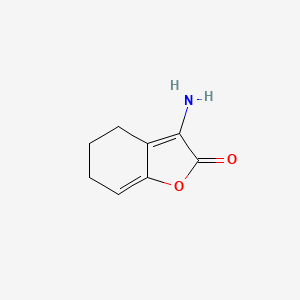
![6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206055.png)
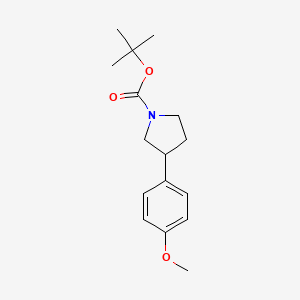
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B15206070.png)
![(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15206086.png)
